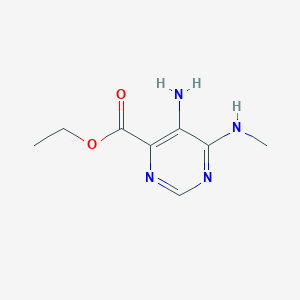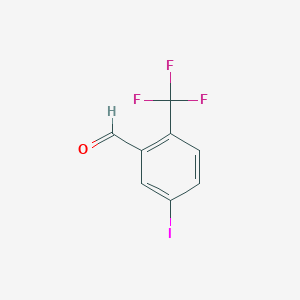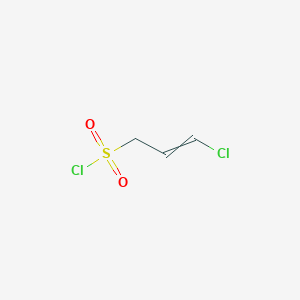![molecular formula C8H13NO2 B11818825 6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)
6-Azaspiro[3.4]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octane-2-carboxylic acid can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to yield the desired compound efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high yield and purity, and employing cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
6-Azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
6-Azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The specific mechanism of action of 6-Azaspiro[3.4]octane-2-carboxylic acid depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but the compound’s unique spirocyclic structure likely plays a crucial role in its interactions and effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring system.
6-Boc-6-azaspiro[3.4]octane-2-carboxylic acid: This derivative includes a tert-butoxycarbonyl (Boc) protecting group, which can be used in peptide synthesis.
Uniqueness
6-Azaspiro[34]octane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-3-8(4-6)1-2-9-5-8/h6,9H,1-5H2,(H,10,11) |
Clave InChI |
JQCRUNOOEZBCLL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B11818764.png)

![Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B11818775.png)
![2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B11818778.png)


![1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea](/img/structure/B11818809.png)



